molecular formula C16H10ClF3N2O B5964134 4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol

4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol

Cat. No. B5964134
M. Wt: 338.71 g/mol
InChI Key: ZLQZKHARRKYQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol, also known as CFTRinh-172, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in the regulation of ion transport across epithelial cells. CFTRinh-172 has been shown to have various biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of CFTR function and dysfunction.

Mechanism of Action

4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol acts as a potent and selective inhibitor of CFTR by binding to a specific site on the protein. It has been shown to block the chloride ion transport activity of CFTR, leading to a decrease in the secretion of chloride ions across epithelial cells. 4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol has also been shown to inhibit the activity of other chloride channels, such as the calcium-activated chloride channel (CaCC).
Biochemical and Physiological Effects:
4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of chloride ions across epithelial cells, leading to a decrease in the production of sweat, mucus, and pancreatic fluid. 4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol has also been shown to inhibit the activity of other ion channels, such as the CaCC, leading to a decrease in the secretion of other ions, such as bicarbonate. 4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol has been used to study the role of CFTR in various physiological processes, including the regulation of airway surface liquid, the secretion of pancreatic fluid, and the function of the sweat gland.

Advantages and Limitations for Lab Experiments

4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol has several advantages for lab experiments. It is a potent and selective inhibitor of CFTR, making it a valuable tool for studying the function and dysfunction of the CFTR protein. 4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol has also been shown to have low toxicity, making it suitable for use in in vitro and in vivo experiments. However, 4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol has some limitations, including its solubility in aqueous solutions and its potential for off-target effects on other ion channels.

Future Directions

There are several future directions for research on 4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol. One direction is to investigate the potential use of 4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol as a therapeutic agent for cystic fibrosis and other diseases that involve CFTR dysfunction. Another direction is to study the potential off-target effects of 4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol on other ion channels and to develop more selective inhibitors of CFTR. Additionally, future research could focus on the development of new methods for synthesizing 4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol and other inhibitors of CFTR.

Synthesis Methods

The synthesis of 4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol involves several steps, including the reaction of 4-chloro-2-nitrophenol with 4-(trifluoromethyl)phenylhydrazine to form 4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol has been extensively used in scientific research to study the function and dysfunction of the CFTR protein. It has been used to investigate the role of CFTR in various physiological processes, including sweat gland function, airway epithelial cell function, and pancreatic ductal secretion. 4-chloro-2-{5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}phenol has also been used to study the mechanisms of CFTR dysfunction in cystic fibrosis, a genetic disorder that affects the function of the CFTR protein.

properties

IUPAC Name

4-chloro-2-[3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O/c17-11-5-6-15(23)12(7-11)14-8-13(21-22-14)9-1-3-10(4-2-9)16(18,19)20/h1-8,23H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQZKHARRKYQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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